molecular formula C11H19NO3S B3820177 4-(2,2-dimethyl-1,1-dioxido-4-vinyl-3-thietanyl)morpholine

4-(2,2-dimethyl-1,1-dioxido-4-vinyl-3-thietanyl)morpholine

Cat. No.: B3820177
M. Wt: 245.34 g/mol
InChI Key: PPKQIZNQFPCWJI-UHFFFAOYSA-N
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Description

4-(2,2-Dimethyl-1,1-dioxido-4-vinyl-3-thietanyl)morpholine is a specialized organic compound featuring a morpholine ring fused to a sulfonated thietane (1,1-dioxide) moiety. Key structural attributes include:

  • Morpholine ring: A six-membered heterocycle with one oxygen and one nitrogen atom.
  • Thietane 1,1-dioxide: A four-membered sulfur-containing ring with two methyl substituents and a sulfone group (S=O₂).
  • Vinyl group: A reactive terminal alkene substituent on the thietane ring.

The compound’s molecular formula is C₉H₁₅NO₃S (MW: 217.28 g/mol). The sulfone group enhances polarity, while the vinyl group offers reactivity for addition or polymerization reactions .

Properties

IUPAC Name

4-ethenyl-2,2-dimethyl-3-morpholin-4-ylthietane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c1-4-9-10(11(2,3)16(9,13)14)12-5-7-15-8-6-12/h4,9-10H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKQIZNQFPCWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(S1(=O)=O)C=C)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-dimethyl-1,1-dioxido-4-vinyl-3-thietanyl)morpholine typically involves multiple steps:

    Formation of the Thietanyl Group: The thietanyl group can be synthesized through the reaction of a suitable diene with sulfur dioxide, followed by oxidation to introduce the dioxido functionality.

    Vinyl Substitution:

    Morpholine Ring Formation: The final step involves the formation of the morpholine ring, which can be achieved through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-dimethyl-1,1-dioxido-4-vinyl-3-thietanyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the dioxido functionality or to reduce the vinyl group to an alkane.

    Substitution: The vinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in the presence of suitable catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alkanes or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

4-(2,2-dimethyl-1,1-dioxido-4-vinyl-3-thietanyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-dimethyl-1,1-dioxido-4-vinyl-3-thietanyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the specific target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Physical Properties Applications/Reactivity
Target Compound C₉H₁₅NO₃S 217.28 Morpholine, thietane 1,1-dioxide, vinyl, dimethyl Not reported Polymer precursors, drug synthesis
Thiomorpholine-1,1-Dioxide C₄H₉NO₂S 135.18 Thiomorpholine 1,1-dioxide Not reported Pharmaceutical intermediates
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide C₇H₁₄N₂O₂S·2HCl 263.18 Azetidine, thiomorpholine 1,1-dioxide Not reported Drug development
4-(1-Cyclopenten-1-yl)morpholine C₉H₁₅NO 153.22 Morpholine, cyclopentenyl Bp: 105–106°C (12 mmHg) Organic synthesis
Key Observations:
  • Functional Groups : The target compound’s thietane and vinyl groups distinguish it from simpler thiomorpholine derivatives (e.g., ) and azetidine-containing analogs ().
  • Reactivity : The vinyl group enables conjugation or polymerization, unlike saturated substituents in cyclopentenyl-morpholine () or azetidine derivatives.
  • Polarity: The sulfone group increases hydrophilicity compared to non-sulfonated morpholine derivatives.

Biological Activity

4-(2,2-dimethyl-1,1-dioxido-4-vinyl-3-thietanyl)morpholine is a complex organic compound featuring a morpholine ring and a thietanyl group with a vinyl substituent. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal and synthetic chemistry.

Chemical Structure and Properties

  • IUPAC Name : 4-ethenyl-2,2-dimethyl-3-morpholin-4-ylthietane 1,1-dioxide
  • Molecular Weight : 245.34 g/mol
  • Chemical Formula : C_{11}H_{19}NO_3S

Synthetic Routes

The synthesis typically involves several steps:

  • Formation of the Thietanyl Group : Through the reaction of a suitable diene with sulfur dioxide.
  • Vinyl Substitution : Introduction of the vinyl group.
  • Morpholine Ring Formation : Achieved by reacting an appropriate amine with an epoxide or halohydrin under basic conditions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It can function as an inhibitor or activator depending on its structural characteristics. The compound may influence pathways related to signal transduction and metabolic processes.

Enzyme Inhibition Studies

Research indicates that the compound can inhibit specific enzymes, which is critical for understanding its potential therapeutic applications. For instance, studies have shown that it interacts with tubulin, affecting polymerization processes crucial for cell division .

Cytotoxicity and Anticancer Properties

Preliminary investigations into the cytotoxic effects of this compound reveal moderate activity against various cancer cell lines. Notably:

  • Cell Lines Tested : A549 (lung carcinoma) and HeLa (cervical carcinoma).
  • Findings : The compound exhibited selective toxicity towards cancer cells while sparing non-tumorigenic cells, indicating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

CompoundStructural VariantsBiological Activity
4-(2,2-dimethyl-1,1-dioxido-3-thietanyl)morpholineLacks vinyl groupDifferent reactivity
4-(2,2-dimethyl-1,1-dioxido-4-propyl-3-thietanyl)morpholinePropyl group presentIncreased steric hindrance

The presence of the vinyl group in this compound enhances its reactivity and functionalization potential compared to its analogs.

Study on Optical Properties

A study investigated the optical properties of related compounds featuring morpholine derivatives. These compounds demonstrated significant photodynamic activity, suggesting that similar mechanisms may be applicable to this compound in terms of inducing oxidative stress in cancer cells through light activation .

In Vivo Studies

Further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Current findings suggest promising results in vitro; however, detailed studies involving animal models are essential to establish therapeutic viability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,2-dimethyl-1,1-dioxido-4-vinyl-3-thietanyl)morpholine
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4-(2,2-dimethyl-1,1-dioxido-4-vinyl-3-thietanyl)morpholine

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